

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Cat. No.: B153335

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Technical Guide: (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a rigid analogue of the neurotransmitter γ -aminobutyric acid (GABA). Its constrained conformation makes it a valuable tool in neuroscience research, particularly for studying the enzymes and receptors involved in GABAergic signaling. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, with a focus on its role as an inhibitor of GABA transaminase (GABA-T).

Chemical Identification and Properties

The definitive Chemical Abstracts Service (CAS) number for **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride** is 130931-85-0.^[1] It is essential to distinguish this from its enantiomer, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, which is assigned CAS number 130931-84-9.

Table 1: Physicochemical Properties

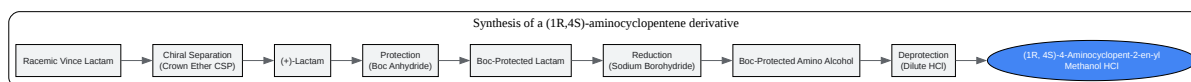
Property	Value	Source
Molecular Formula	C ₆ H ₁₀ CINO ₂	
Molecular Weight	163.60 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in water	
Storage	Store at 2-8°C, desiccated	

Note: Some physical properties are estimated based on closely related compounds due to limited direct data for **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride**.

Synthesis

A specific, peer-reviewed synthesis for **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride** is not readily available in the public domain. However, the synthesis of a closely related analogue, (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCl, has been described and provides a potential route that could be adapted.[2] This multi-step synthesis starts from a racemic lactam, involves a chiral separation, protection of the amino group, reduction of a lactam to an amino alcohol, and final deprotection with hydrochloric acid.[2]

Experimental Workflow for a Related Compound



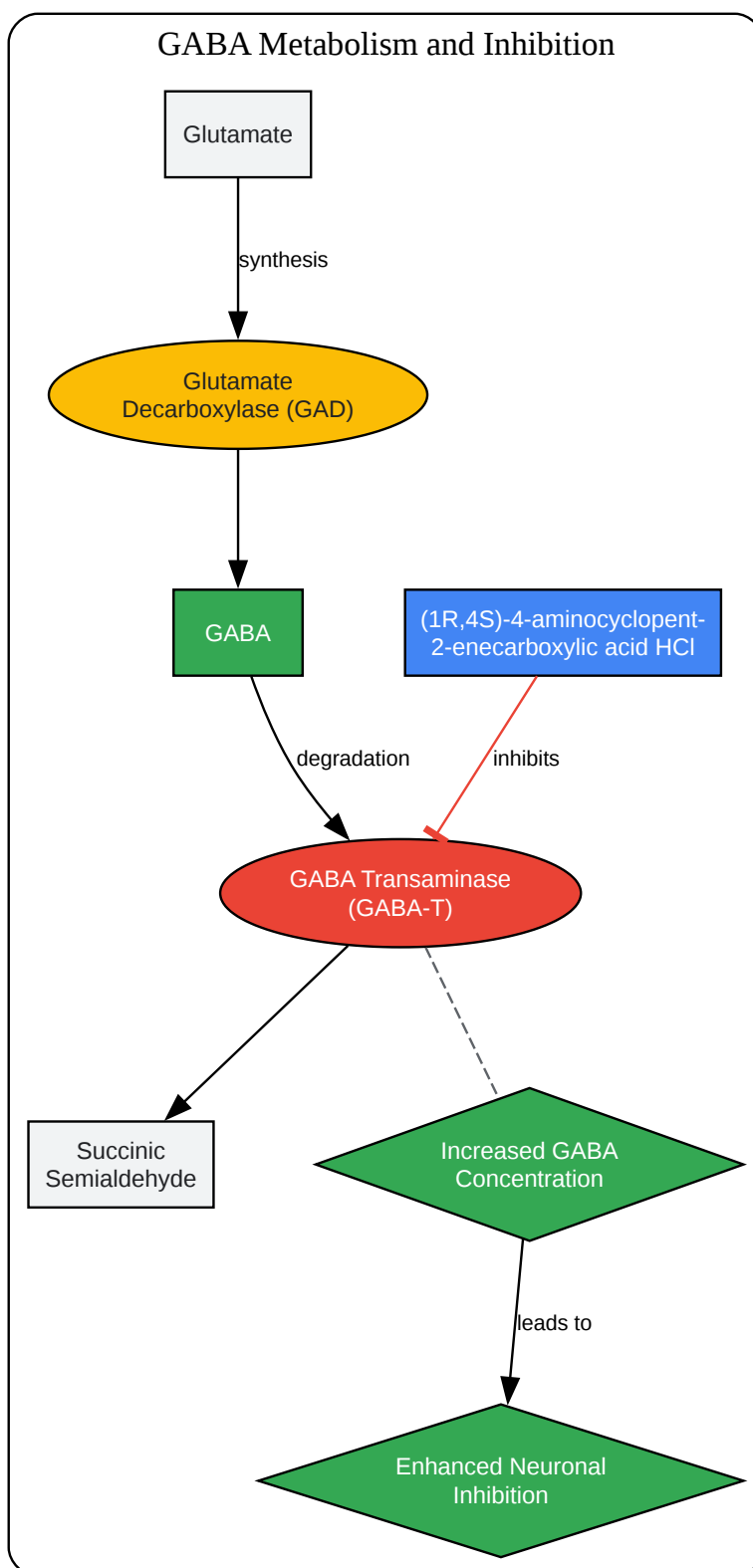
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Caption: Synthetic route for a related (1R,4S)-aminocyclopentene derivative.[2]

Biological Activity: Inhibition of GABA Transaminase

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid acts as a reversible inhibitor of GABA transaminase (GABA-T).[3] GABA-T is a key enzyme in the metabolic pathway of GABA, responsible for its degradation.[4][5] By inhibiting GABA-T, this compound leads to an increase in the concentration of GABA in the brain, which enhances inhibitory neurotransmission.[4][5] This mechanism of action is of significant interest for the development of therapeutics for neurological disorders characterized by a deficit in GABAergic signaling, such as epilepsy.[4]

Signaling Pathway of GABA-T Inhibition



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Caption: Mechanism of action of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride**.

In Vitro GABA Transaminase Inhibition Assay (Spectrophotometric)

This assay measures the activity of GABA-T by monitoring the production of NADH, which absorbs light at 340 nm.^[6]

Materials:

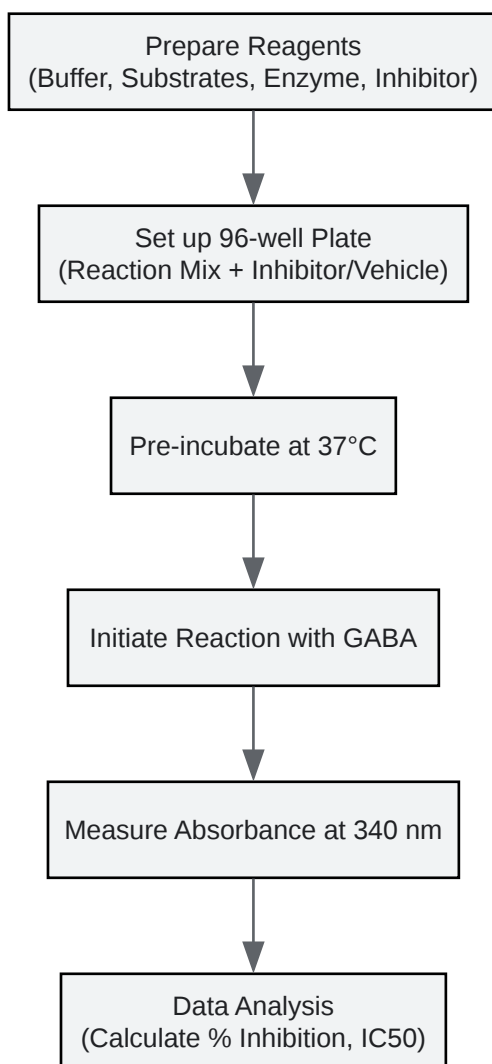
- Purified GABA transaminase
- **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride**
- GABA
- α -ketoglutarate
- Succinic semialdehyde dehydrogenase (SSADH)
- NAD⁺
- Potassium pyrophosphate buffer (pH 8.6)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare a stock solution of **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride** in an appropriate solvent (e.g., water or DMSO) and create serial dilutions.
- Prepare a reaction mixture containing potassium pyrophosphate buffer, α -ketoglutarate, SSADH, and NAD⁺.

- In a 96-well plate, add the reaction mixture to each well.
- Add the different concentrations of the inhibitor to the test wells and the vehicle to the control wells.
- Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding a stock solution of GABA to all wells.
- Immediately measure the absorbance at 340 nm at regular intervals for 10-20 minutes.
- Calculate the rate of NADH formation (change in absorbance per minute).
- Determine the percentage of inhibition for each inhibitor concentration compared to the control and calculate the IC₅₀ value.

Experimental Workflow for In Vitro Assay



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Caption: Workflow for a GABA-T spectrophotometric inhibition assay.[6]

Quantification of GABA Levels in Brain Tissue (HPLC)

This protocol describes how to measure changes in GABA concentration in brain tissue following the administration of a GABA-T inhibitor.[6]

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
- **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride**

- Homogenization buffer
- O-phthalaldehyde (OPA) for derivatization
- Acetonitrile
- Methanol
- Appropriate HPLC column

Procedure:

- Administer the inhibitor or vehicle to animal subjects.
- At designated time points, euthanize the animals and dissect the brain region of interest.
- Homogenize the tissue in ice-cold buffer and centrifuge to remove debris.
- Collect the supernatant.
- Derivatize the GABA in the supernatant and standard solutions with OPA.
- Inject the derivatized samples into the HPLC system.
- Separate the derivatized amino acids on the column.
- Quantify the GABA concentration by comparing the peak areas to the standard curve.

Conclusion

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a valuable research compound for investigating the GABAergic system. Its action as a GABA transaminase inhibitor provides a mechanism to modulate GABA levels, offering a potential therapeutic strategy for various neurological disorders. The experimental protocols outlined in this guide provide a starting point for researchers to explore the in vitro and in vivo effects of this compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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- To cite this document: BenchChem. [(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153335#1r-4s-4-aminocyclopent-2-enecarboxylic-acid-hydrochloride-cas-number-lookup]

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